molecular formula C7H6ClN3 B11914086 7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11914086
M. Wt: 167.59 g/mol
InChI Key: OSFDACBSZPBZSS-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-methyl-1H-pyrazole and 2-chloropyridine, the compound can be synthesized through a cyclization reaction in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine
  • 7-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6ClN3/c1-4-5-2-9-3-6(8)7(5)11-10-4/h2-3H,1H3,(H,10,11)

InChI Key

OSFDACBSZPBZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=C(C2=NN1)Cl

Origin of Product

United States

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